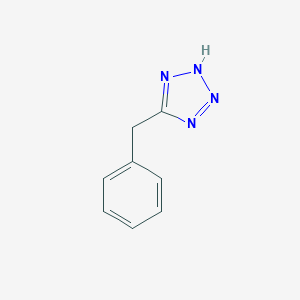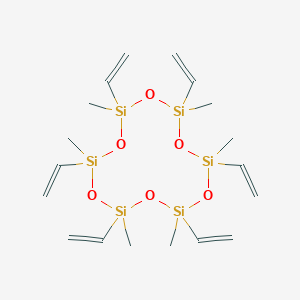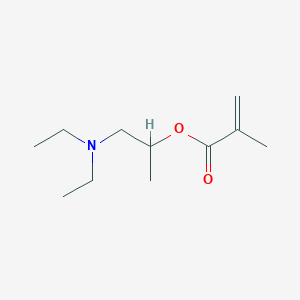
2-(Diethylamino)-1-methylethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-1-methylethyl methacrylate (DEAIMA) is a monomer that is widely used in the synthesis of various polymers. This monomer has a unique structure that makes it suitable for a wide range of applications, particularly in scientific research. In
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1-methylethyl methacrylate is not well understood. However, it is believed that the diethylamino group in this compound can act as a proton acceptor, which can influence the physical and chemical properties of the resulting polymer. The urethane linkage in this compound can also contribute to the stimuli-responsive properties of the polymer.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound-based polymers can be biocompatible and have low toxicity. This makes them suitable for use in biomedical applications such as drug delivery and tissue engineering.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(Diethylamino)-1-methylethyl methacrylate is its unique structure, which makes it suitable for a wide range of applications. This compound-based polymers can also be synthesized using a variety of methods, which makes them versatile and easy to work with. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale applications.
Future Directions
There are many future directions for research on 2-(Diethylamino)-1-methylethyl methacrylate. One area of research is the development of new synthesis methods that can reduce the cost of this compound-based polymers. Another area of research is the development of new applications for this compound-based polymers, particularly in the field of biosensors. Additionally, there is a need for more research on the biochemical and physiological effects of this compound-based polymers to ensure their safety and efficacy in biomedical applications.
Conclusion
In conclusion, this compound is a versatile monomer that has many applications in scientific research. Its unique structure and properties make it suitable for the synthesis of stimuli-responsive polymers and hydrogels. While there is limited information available on the biochemical and physiological effects of this compound, studies have shown that it can be biocompatible and have low toxicity. There are many future directions for research on this compound, including the development of new synthesis methods and applications for this compound-based polymers.
Synthesis Methods
2-(Diethylamino)-1-methylethyl methacrylate can be synthesized using a variety of methods. One of the most common methods is the reaction of diethylamine and 2-isocyanatoethyl methacrylate. This reaction results in the formation of this compound as well as a urethane linkage. Other methods include the reaction of N,N-dimethylaminoethyl methacrylate with methyl isocyanate and the reaction of diethylamine with methacryloyl chloride.
Scientific Research Applications
2-(Diethylamino)-1-methylethyl methacrylate has a wide range of applications in scientific research. One of the most common applications is in the synthesis of stimuli-responsive polymers. These polymers can change their physical and chemical properties in response to external stimuli such as temperature, pH, and light. This compound is also used in the synthesis of hydrogels, which have many applications in drug delivery, tissue engineering, and biosensors.
Properties
| 18262-04-9 | |
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(diethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-6-12(7-2)8-10(5)14-11(13)9(3)4/h10H,3,6-8H2,1-2,4-5H3 |
InChI Key |
SBLANOOCNKHOSM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C(=C)C |
Canonical SMILES |
CCN(CC)CC(C)OC(=O)C(=C)C |
| 18262-04-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



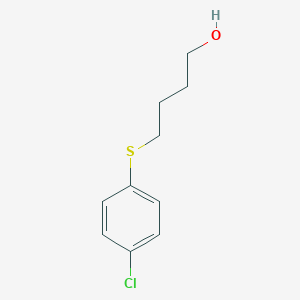
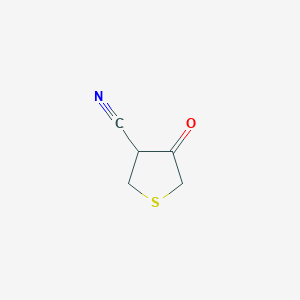

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
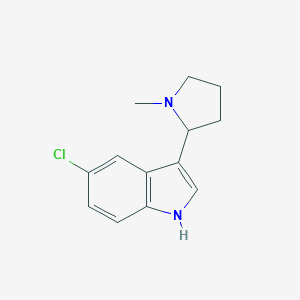

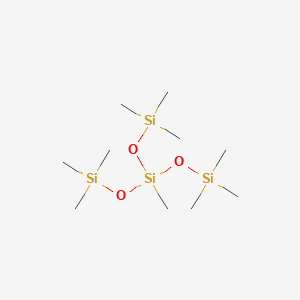
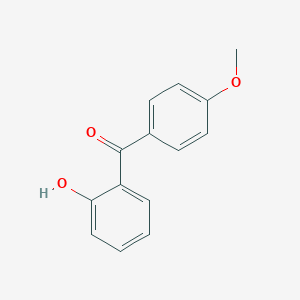
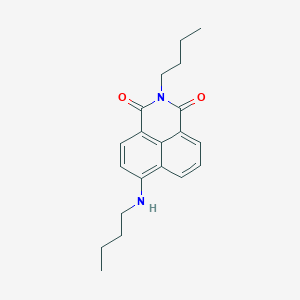
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
